molecular formula C10H10N2O2 B1510286 Ethyl imidazo[1,5-a]pyridine-6-carboxylate CAS No. 256935-75-8

Ethyl imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B1510286
CAS No.: 256935-75-8
M. Wt: 190.2 g/mol
InChI Key: UXHYSOWAFBBJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,5-a]pyridine-6-carboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a fused bicyclic structure that includes an imidazo ring and a pyridine ring. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Condensation Reactions: One common method involves the condensation of 2-aminopyridine with ethyl cyanoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 2-aminopyridine, ethyl acetoacetate, and an aldehyde or ketone. This method often requires heating and the presence of a base, such as sodium ethoxide.

  • Oxidative Coupling: Oxidative coupling reactions can also be employed, where 2-aminopyridine is oxidized in the presence of an oxidizing agent, such as ferric chloride, to form the imidazo ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure high efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, including the corresponding amine.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form ethyl imidazo[1,5-a]pyridine-6-carboxylic acid.

  • Reduction: Reduction can yield ethyl imidazo[1,5-a]pyridine-6-amine.

  • Substitution: Substitution reactions can produce various substituted imidazo[1,5-a]pyridines depending on the nucleophile used.

Scientific Research Applications

Ethyl imidazo[1,5-a]pyridine-6-carboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: Its unique properties make it useful in material science, such as in the design of optoelectronic devices and sensors.

Mechanism of Action

The mechanism by which ethyl imidazo[1,5-a]pyridine-6-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Ethyl imidazo[1,5-a]pyridine-6-carboxylate is similar to other imidazo[1,5-a]pyridine derivatives, such as ethyl imidazo[1,2-a]pyridine-6-carboxylate and ethyl imidazo[1,2-a]pyridine-3-carboxylate. These compounds share the fused bicyclic structure but differ in the position of the carboxylate group and the substitution pattern on the pyridine ring. This compound is unique in its specific arrangement, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-5-11-7-12(9)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHYSOWAFBBJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743764
Record name Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-75-8
Record name Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 6
Ethyl imidazo[1,5-a]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.